2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
Description
Structural Motifs Linking to Immune Checkpoint Modulation
1,2,4-Triazole Core and PD-L1 Interaction Dynamics
The 1,2,4-triazole ring system in the compound’s structure exhibits electronic and steric properties that facilitate interactions with hydrophobic pockets in immune checkpoint proteins. Computational docking studies of analogous triazole-containing inhibitors, such as BMS-202 and BMS-1166 , demonstrate that the triazole nitrogen atoms form hydrogen bonds with PD-L1 residues (e.g., Tyr56, Ala121), disrupting PD-1/PD-L1 complexation. This mechanism mirrors the activity of small-molecule PD-L1 inhibitors currently in clinical trials, which employ heterocyclic cores to block immune evasion.
The methylphenyl substitution at the triazole’s N4 position enhances lipophilicity, potentially improving membrane permeability and intracellular accumulation in tumor microenvironments. This modification aligns with strategies used in HDAC inhibitors like 19h , where aromatic substitutions on triazole derivatives improved pharmacokinetic profiles and tumor-specific targeting.
Sulfamoyl Group and Steroid Sulfatase (STS) Inhibition
The sulfamoyl (-SO~2~NH~2~) moiety attached to the phenylacetamide fragment confers dual functionality:
- Enzyme inhibition : Sulfamoyl groups are established inhibitors of steroid sulfatase (STS), an enzyme overexpressed in hormone-dependent cancers. By suppressing STS activity, the compound may reduce local estrogen levels, indirectly attenuating tumor-induced immunosuppression.
- Immune cell modulation : Sulfonamide derivatives, such as ST1959 , enhance interleukin-10 (IL-10) production while suppressing pro-inflammatory cytokines like TNF-α and IFN-γ, creating an anti-inflammatory milieu conducive to T-cell activation.
Pyridinyl-Acetamide Scaffold and T-Cell Co-Stimulation
The pyridin-4-yl group linked via an acetamide spacer introduces a rigid, planar geometry that may engage costimulatory receptors on T cells. Structural analogs, including ZE132 , utilize similar aromatic systems to promote CD4+ T-cell infiltration into tumors by mimicking natural ligand-receptor interactions. This scaffold’s electron-deficient nature also facilitates π-π stacking with PD-L1’s hydrophobic regions, further stabilizing the inhibitor-protein complex.
Table 1: Structural Comparison with Clinically Approved Immune Checkpoint Inhibitors
| Compound | Target | Key Structural Features | Mechanism of Action |
|---|---|---|---|
| Nivolumab | PD-1 | Monoclonal antibody | Blocks PD-1/PD-L1 interaction |
| BMS-202 | PD-L1 | Biphenyl-triazole hybrid | Induces PD-L1 dimerization |
| 19h | HDAC1 | Triazole-containing sulfonamide | Epigenetic modulation + T-cell activation |
| Query Compound | PD-L1/STS | Triazole-sulfamoyl-pyridinyl hybrid | Dual PD-L1 blockade + STS inhibition |
Properties
Molecular Formula |
C22H20N6O3S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C22H20N6O3S2/c1-15-2-6-18(7-3-15)28-21(16-10-12-24-13-11-16)26-27-22(28)32-14-20(29)25-17-4-8-19(9-5-17)33(23,30)31/h2-13H,14H2,1H3,(H,25,29)(H2,23,30,31) |
InChI Key |
IDNZHTZHDURDOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazide
The 1,2,4-triazole ring is synthesized via cyclization of 1-(4-methylphenyl)-2-(pyridin-4-ylcarbonyl)hydrazine-1-carbothioamide under basic conditions:
-
Hydrazinecarbothioamide formation : React 4-methylphenylhydrazine with pyridine-4-carbonyl chloride in ethanol at reflux (4 h).
-
Cyclization : Treat the intermediate with aqueous KOH (10% w/v) at 100°C for 3 h, followed by neutralization with acetic acid to yield the triazole-3-thiol.
Reaction Conditions :
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Pyridine-4-carbonyl chloride | Ethanol | Reflux | 4 h | 70% |
| 2 | KOH (aq.) | Water | 100°C | 3 h | 75% |
Structural confirmation via -NMR (DMSO-): δ 2.35 (s, 3H, Ar–CH), 7.25–8.50 (m, 8H, Ar–H), 13.10 (s, 1H, S–H).
Sulfanyl-Acetamide Bridge Formation
Nucleophilic Substitution
The triazole-3-thiol undergoes alkylation with 2-chloro-N-(4-sulfamoylphenyl)acetamide in the presence of a base:
-
Chloroacetamide synthesis : React chloroacetyl chloride with 4-sulfamoylaniline in dichloromethane (DCM) at 0–5°C.
-
Alkylation : Mix triazole-3-thiol (1 eq), chloroacetamide (1.2 eq), and KCO (2 eq) in DMF at 25°C for 12 h.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | KCO |
| Temperature | 25°C |
| Time | 12 h |
| Yield | 82% |
IR spectroscopy confirms S–CH stretching at 644 cm and C=O at 1674 cm.
Final Coupling and Purification
Amide Bond Formation
The intermediate 2-[(triazol-3-yl)sulfanyl]acetamide is purified via recrystallization from ethanol (mp: 184–185°C). HPLC analysis (C18 column, acetonitrile/water) shows a retention time of 6.48 min, confirming >98% purity.
Alternative Synthetic Routes
One-Pot Sequential Synthesis
A streamlined approach combines triazole formation and alkylation in a single reactor:
-
In-situ thiol generation : Use HS gas during cyclization to directly produce triazole-3-thiol.
-
Tandem alkylation : Add chloroacetamide and base without isolating intermediates, achieving a 68% overall yield.
Advantages : Reduced purification steps; Disadvantages : Lower regioselectivity (85:15 ratio).
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (–S–) group serves as a nucleophilic site, enabling reactions with electrophiles. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (KCO) yields thioether derivatives .
-
Arylation : Coupling with aryl halides under palladium catalysis forms diaryl sulfides.
Example reaction :
Conditions : DMF solvent, room temperature, 12-hour reaction time .
Oxidation Reactions
The sulfanyl group undergoes oxidation to sulfoxide (–SO–) or sulfone (–SO–) derivatives under controlled conditions:
-
Mild oxidation : Hydrogen peroxide (HO) in acetic acid converts –S– to –SO–.
-
Strong oxidation : Meta-chloroperbenzoic acid (mCPBA) yields –SO–.
Key data :
| Oxidizing Agent | Product | Yield | Conditions |
|---|---|---|---|
| HO | Sulfoxide | 75% | Acetic acid, 25°C, 4 hr |
| mCPBA | Sulfone | 62% | Dichloromethane, 0°C, 2 hr |
Reduction of the Acetamide Group
The acetamide linkage can be reduced to form amine derivatives:
-
Catalytic hydrogenation : Using H and palladium on carbon (Pd/C) produces the corresponding amine.
-
Lithium aluminum hydride (LiAlH4_44) : Converts the amide to a secondary amine.
Reaction pathway :
Acylation and Alkylation at the Triazole Nitrogen
The triazole ring’s nitrogen atoms participate in acylation/alkylation reactions:
-
Acylation : Reaction with acetyl chloride forms N-acetylated derivatives.
-
Alkylation : Benzyl bromide introduces alkyl groups at the N1 position.
Notable observation : Alkylation at the triazole nitrogen enhances solubility in polar solvents.
Hydrolysis of the Sulfamoyl Group
The sulfamoyl (–SONH) group undergoes hydrolysis under acidic or basic conditions:
Stability note : The sulfamoyl group is resistant to hydrolysis at neutral pH, making it suitable for drug formulations.
Biological Activity Linked to Reactivity
The compound’s reactivity directly influences its bioactivity:
-
Antimicrobial action : Sulfoxide derivatives show enhanced activity against Staphylococcus aureus (MIC = 8 µg/mL).
-
Enzyme inhibition : The parent compound inhibits cyclooxygenase-2 (COX-2) with an IC of 0.45 µM, attributed to hydrogen bonding with active-site residues.
Comparative Reactivity of Structural Analogues
The table below compares reaction outcomes with structurally similar compounds:
| Reaction Type | Target Compound Yield | Analogues (Avg. Yield) | Key Difference |
|---|---|---|---|
| Sulfanyl alkylation | 85% | 72% | Enhanced steric hindrance in target compound |
| Triazole acylation | 68% | 55% | Electron-withdrawing effect of pyridine ring |
| Sulfamoyl hydrolysis | 90% | 78% | Stabilization via resonance in target compound |
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves the following steps:
- Preparation of Triazole Derivative : The initial step often includes the formation of the triazole ring through cyclization reactions involving appropriate hydrazine derivatives and carbonyl compounds.
- Thioether Formation : The introduction of the sulfanyl group is achieved via nucleophilic substitution reactions.
- Acetylation : The final step involves acetylation to introduce the acetamide functionality.
Antimicrobial Activity
Research indicates that compounds with triazole scaffolds exhibit significant antimicrobial properties. The presence of the sulfamoyl group enhances the compound's activity against various bacterial strains, making it a candidate for antibiotic development. Studies have shown that derivatives similar to this compound exhibit potent activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The triazole moiety is also associated with anticancer activity. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism is thought to involve the modulation of cell signaling pathways related to growth and survival .
Anti-inflammatory Effects
Compounds containing sulfamoyl groups have been reported to possess anti-inflammatory properties. This suggests that 2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide could be explored for its potential in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives demonstrated that modifications to the sulfanyl group significantly affected their antimicrobial potency. The specific compound displayed a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro assays revealed that the compound inhibited the growth of breast cancer cells by disrupting cell cycle progression and inducing apoptosis. The study highlighted its potential as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and sulfamoylphenyl group allow the compound to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also interfere with cellular pathways, affecting processes like cell division and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of 1,2,4-triazole-3-ylsulfanyl acetamides. Below is a systematic comparison with structurally related derivatives, focusing on substituent variations, physicochemical properties, and reported bioactivities.
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings from Comparative Analysis
Substituent Impact on Bioactivity: The sulfamoylphenyl group in the target compound (vs. Pyridin-4-yl at the 5-position is conserved across analogs, suggesting its role in π-π stacking or metal coordination in biological targets . Anti-exudative activity in furan-containing analogs (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) highlights the importance of heteroaromatic substituents .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to Analog 5, where pyridine and triazole precursors are coupled via thioether linkages .
- High-yield methods (e.g., using Zeolite Y-H catalyst in refluxing pyridine) are applicable to this class .
Sulfamoylphenyl contributes to higher molecular weight (500.58 g/mol) and polarity, which may limit oral bioavailability but improve target specificity .
Biological Activity
The compound 2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide , also referred to as a triazole derivative, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological activity, and the underlying mechanisms that contribute to its pharmacological effects.
Structural Formula
The molecular formula of the compound is with a molecular weight of approximately 446.48 g/mol. The compound features a triazole ring, a pyridine moiety, and a sulfamoyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N6O3S |
| Molecular Weight | 446.48 g/mol |
| CAS Number | 493013-48-2 |
Antimicrobial Activity
Several studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing varying degrees of effectiveness.
- Mechanism of Action : Triazoles typically inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to cell death.
- Case Study : A study reported that derivatives similar to this compound demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong potential as antimicrobial agents .
Anticancer Activity
Research has also highlighted the anticancer properties of triazole derivatives.
- Cell Viability Assays : In vitro studies have shown that compounds containing the triazole ring can induce apoptosis in cancer cells. For instance, compounds related to this structure were tested against various cancer cell lines, revealing significant cytotoxic effects .
- Mechanisms : The anticancer activity is believed to be mediated through the inhibition of specific enzymes involved in cancer cell proliferation and survival.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against S. aureus, E. coli |
| Anticancer | Induces apoptosis in cancer cell lines |
| Mechanism | Inhibition of ergosterol synthesis; enzyme inhibition |
Synthesis and Evaluation
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The evaluation of its biological activity typically includes:
- In vitro assays to assess antimicrobial and anticancer properties.
- In vivo studies to evaluate pharmacokinetics and toxicity profiles.
Case Studies
- Antimicrobial Study : A derivative was tested against Enterobacter aerogenes and showed promising results with an MIC lower than that of standard antibiotics .
- Anticancer Study : A related compound demonstrated effective cytotoxicity in human breast cancer cells with an IC50 value significantly lower than that of established chemotherapeutics .
Q & A
Q. What synthetic strategies are recommended for preparing this triazole-based acetamide derivative?
The compound can be synthesized via S-alkylation of a triazole-thiol intermediate. A typical procedure involves dissolving 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in methanol with NaOH, followed by dropwise addition of an alkyl/aryl halide at room temperature . Modifications in substituents (e.g., methylphenyl or sulfamoylphenyl groups) require selecting appropriate halides and optimizing reaction conditions (e.g., solvent, base stoichiometry).
Q. How should researchers validate the structural integrity of this compound?
Comprehensive characterization includes:
- NMR spectroscopy : Confirm the presence of pyridine protons (~8.5 ppm in -NMR) and sulfamoyl groups (~3.3 ppm for NH) .
- Mass spectrometry : Verify molecular weight (e.g., via HRMS) to ensure purity.
- X-ray crystallography (if applicable): Resolve crystal packing and hydrogen-bonding interactions, as demonstrated in structurally similar triazole derivatives .
Q. What safety protocols are critical when handling this compound?
Key precautions include:
- Avoiding ignition sources (P210) and ensuring proper ventilation due to thermal instability .
- Using PPE (gloves, lab coat) and working in a fume hood to minimize inhalation/contact risks.
- Storing at 2–8°C under inert gas to prevent decomposition .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Moderately soluble in DMSO and methanol; insoluble in water. Use polar aprotic solvents for biological assays .
- Stability : Degrades under prolonged UV exposure or acidic conditions. Stabilize with antioxidants (e.g., BHT) in storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its biological activity?
- Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., Cl, F) to enhance target binding, as seen in analogs with improved kinase inhibition .
- Sulfamoyl group tuning : Modify the sulfamoylphenyl moiety to alter pharmacokinetics (e.g., logP) while retaining solubility .
- Triazole core rigidity : Introduce fused rings (e.g., pyridopyrimidine) to restrict conformational flexibility and boost potency .
Q. What methodologies are effective for evaluating its enzyme inhibition or receptor binding?
- Kinase assays : Use fluorescence-based ADP-Glo™ assays for IC determination against kinases (e.g., EGFR, VEGFR) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified receptors .
- Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding modes, validated by mutagenesis studies .
Q. How should researchers address contradictions in biological data across studies?
- Assay validation : Cross-check activity using orthogonal methods (e.g., SPR vs. enzyme assays) to rule out false positives .
- Metabolic stability testing : Assess cytochrome P450 interactions to explain discrepancies in in vitro vs. in vivo efficacy .
- Batch variability analysis : Characterize impurities (HPLC-MS) that may interfere with biological readouts .
Q. What strategies improve selectivity over off-target proteins?
- Fragment-based design : Incorporate bulky substituents (e.g., cycloheptyl) to sterically block off-target binding .
- Prodrug approaches : Mask the sulfamoyl group with enzymatically cleavable esters to enhance tissue specificity .
- Pharmacophore modeling : Align functional groups with target active-site residues while minimizing overlap with homologous proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
